[1-(5-chloro-2-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanamine is a synthetic compound belonging to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds characterized by the presence of three nitrogen atoms in their ring structure. This particular compound features a chloro and a fluoro substituent on the phenyl ring, which can significantly affect its chemical reactivity and biological activity. The compound is identified by its IUPAC name and has a molecular formula of with a molecular weight of 226.64 g/mol .
The synthesis of [1-(5-chloro-2-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanamine typically involves several key steps:
The synthesis may utilize various reagents and solvents, including triethylamine as a base and solvents such as ethanol or THF (tetrahydrofuran). Reaction conditions are optimized to achieve high yields and purity, often employing catalysts to facilitate the desired transformations .
The molecular structure of [1-(5-chloro-2-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanamine features:
C1=CC(=C(C=C1Cl)N2C=C(N=N2)CN)F
JYXOTBKPEKYHTG-UHFFFAOYSA-N
These structural features contribute to its unique chemical behavior and potential biological interactions .
The compound can undergo various chemical reactions due to its functional groups:
The reactivity of [1-(5-chloro-2-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanamine is influenced by the electron-withdrawing effects of the chloro and fluoro groups, which can stabilize certain intermediates during reactions.
The mechanism of action for [1-(5-chloro-2-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanamine involves its interaction with biological targets such as enzymes and receptors.
Compounds containing triazole rings have been shown to exhibit various biological activities, including:
The physical properties of [1-(5-chloro-2-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanamine include:
These properties are influenced by the molecular structure and substituents present on the compound .
The chemical properties are characterized by its reactivity profile due to the presence of electron-withdrawing groups (chlorine and fluorine) that enhance its electrophilicity.
[1-(5-chloro-2-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanamine has several applications in scientific research:
CAS No.: 60934-46-5
CAS No.: 36889-17-5
CAS No.: 158905-17-0
CAS No.: 13463-39-3
CAS No.: 39647-11-5